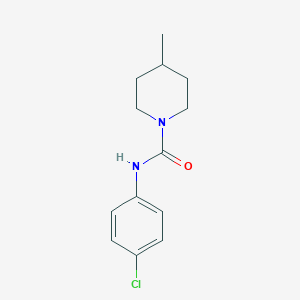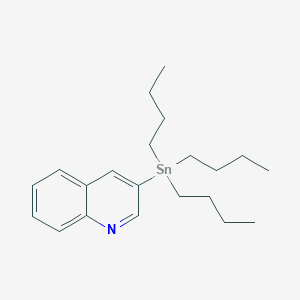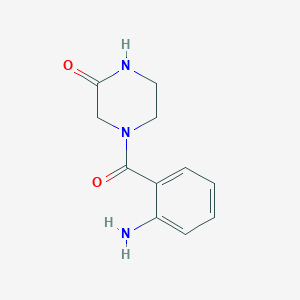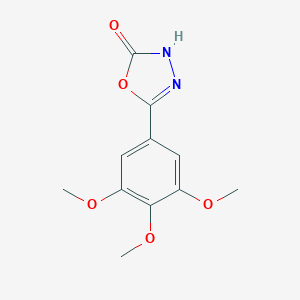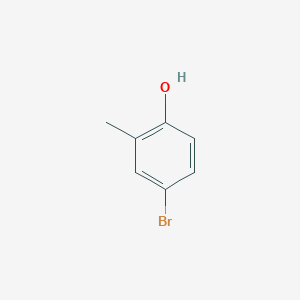
4-溴-2-甲基苯酚
概述
描述
4-Bromo-2-methylphenol is an organic compound with the molecular formula C₇H₇BrO. It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a methyl group.
科学研究应用
4-Bromo-2-methylphenol has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
-
Biology
- Investigated for its antimicrobial properties.
- Used in the synthesis of biologically active compounds.
-
Medicine
- Serves as a precursor in the synthesis of pharmaceutical compounds.
- Studied for potential therapeutic applications.
-
Industry
- Used in the production of dyes and pigments.
- Employed as a chemical intermediate in the manufacture of agrochemicals and other industrial products .
安全和危害
作用机制
Target of Action
4-Bromo-2-methylphenol is a slow, tight binding inhibitor of InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA is an essential enzyme involved in the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, InhA, by binding to it. This binding inhibits the activity of InhA, thereby disrupting the synthesis of mycolic acids
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids . The disruption of this pathway leads to a deficiency in mycolic acids, compromising the integrity of the mycobacterial cell wall and affecting the survival of the bacteria .
Result of Action
The molecular effect of 4-Bromo-2-methylphenol’s action is the inhibition of InhA, leading to a disruption in the synthesis of mycolic acids . At the cellular level, this results in a compromised cell wall in Mycobacterium tuberculosis, affecting the survival and proliferation of the bacteria .
生化分析
Biochemical Properties
It is known that bromophenols, including 4-Bromo-2-methylphenol, can exhibit inhibitory properties against certain enzymes
Cellular Effects
Phenolic compounds are known to interact with cell membranes and can influence cell function
Molecular Mechanism
It is known that bromophenols can participate in free radical reactions
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylphenol can be synthesized through the bromination of o-cresol (2-methylphenol). The process involves the reaction of o-cresol with bromine in the presence of a solvent such as chloroform or dichloroethane. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure selectivity and minimize side reactions .
-
Bromination in Chloroform
- Dissolve o-cresol in chloroform and cool the solution to -20 to -15°C.
- Add bromine solution in chloroform dropwise while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed until completion.
- Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 4-bromo-2-methylphenol .
-
Bromination in Dichloroethane
- Dissolve o-cresol in dichloroethane and cool the solution to -10 to -5°C.
- Add bromine solution in dichloroethane dropwise while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed until completion.
- Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 4-bromo-2-methylphenol .
Industrial Production Methods
Industrial production of 4-bromo-2-methylphenol follows similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous bromination methods are often employed to improve efficiency and reduce reaction time .
化学反应分析
Types of Reactions
4-Bromo-2-methylphenol undergoes various chemical reactions, including:
-
Electrophilic Substitution
- Bromination: Further bromination can lead to the formation of dibromo derivatives.
- Nitration: Reaction with nitric acid can introduce nitro groups into the benzene ring.
-
Oxidation
- Oxidation with strong oxidizing agents can convert the methyl group to a carboxyl group, forming 4-bromo-2-hydroxybenzoic acid.
-
Reduction
- Reduction of the bromine atom can yield 2-methylphenol.
Common Reagents and Conditions
Bromination: Bromine in chloroform or dichloroethane at low temperatures.
Nitration: Nitric acid and sulfuric acid mixture at controlled temperatures.
Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Dibromo Derivatives: Further bromination products.
4-Bromo-2-hydroxybenzoic Acid: Oxidation product.
2-Methylphenol: Reduction product.
相似化合物的比较
4-Bromo-2-methylphenol can be compared with other similar compounds such as:
-
2-Bromo-4-methylphenol
- Similar structure but with different bromine and methyl group positions.
- Used in similar applications but may exhibit different reactivity due to positional isomerism .
-
4-Chloro-2-methylphenol
- Chlorine atom instead of bromine.
- Different reactivity and applications due to the presence of chlorine .
-
4-Bromophenol
- Lacks the methyl group.
- Different physical and chemical properties due to the absence of the methyl group .
4-Bromo-2-methylphenol is unique due to the combined presence of the bromine and methyl groups, which influence its reactivity and applications.
属性
IUPAC Name |
4-bromo-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGMJHAIUBWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178291 | |
| Record name | o-Cresol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-12-1 | |
| Record name | 4-Bromo-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cresol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
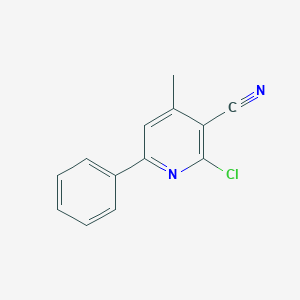
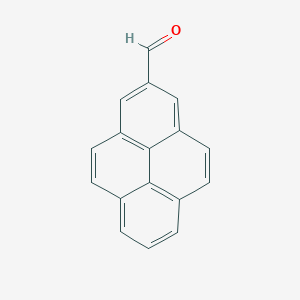
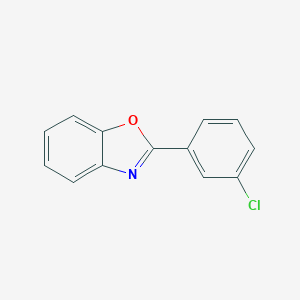
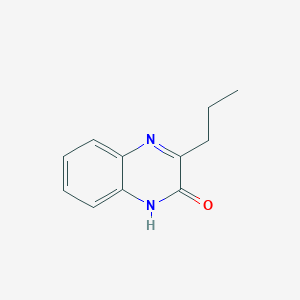

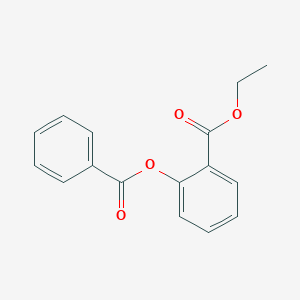

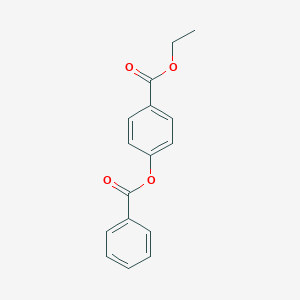
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
